molecular formula C20H25ClN4O3 B2815142 tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate CAS No. 1334149-00-6

tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate

Cat. No.: B2815142
CAS No.: 1334149-00-6
M. Wt: 404.9
InChI Key: JNQRQOHDEQESSK-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 6-chloro-2-phenoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate typically involves multiple stepsThe final step involves the formation of the carbamate linkage using tert-butyl chloroformate under basic conditions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the pyrimidine moiety can bind to nucleic acid bases, potentially inhibiting DNA or RNA synthesis . The carbamate group can also undergo hydrolysis, releasing the active piperidine and pyrimidine derivatives .

Properties

IUPAC Name

tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3/c1-20(2,3)28-19(26)22-14-8-7-11-25(13-14)17-12-16(21)23-18(24-17)27-15-9-5-4-6-10-15/h4-6,9-10,12,14H,7-8,11,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQRQOHDEQESSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC(=N2)OC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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